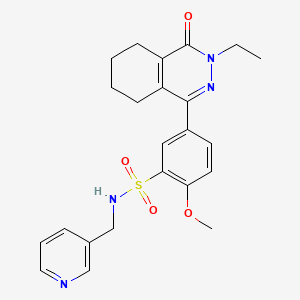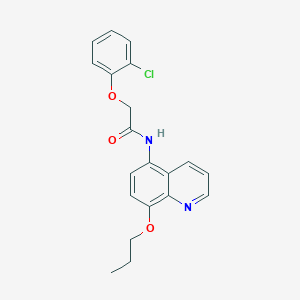![molecular formula C18H25N5O4S2 B11319553 N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11319553.png)
N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-metilfenil)metanosulfonamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, una parte de morfolina y un grupo metanosulfonamida. Ha generado un interés significativo en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-metilfenil)metanosulfonamida normalmente implica varios pasos:
Formación del Anillo de Triazol: El anillo de triazol se sintetiza a través de una reacción de ciclización que involucra derivados de hidracina y disulfuro de carbono en condiciones básicas.
Introducción de la Parte de Morfolina: El grupo morfolina se introduce mediante una reacción de sustitución nucleófila, donde el intermedio de triazol reacciona con un derivado de morfolina en presencia de una base adecuada.
Unión del Grupo Sulfánil: El grupo sulfánil se incorpora mediante una reacción tiol-eno, donde el intermedio de triazol-morfolina reacciona con un compuesto tiol en condiciones de iniciación radicalaria.
Formación del Grupo Metanosulfonamida: El paso final implica la reacción del intermedio con cloruro de metanosulfonilo en presencia de una base para formar el grupo metanosulfonamida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como cristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-metilfenil)metanosulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que da como resultado la formación de intermedios reducidos que contienen azufre.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo metanosulfonamida puede ser reemplazado por otros nucleófilos en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético y agua.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol y tetrahidrofurano.
Sustitución: Nucleófilos como aminas, alcoholes y tioles en presencia de bases como hidróxido de sodio o carbonato de potasio.
Principales Productos Formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Intermedios reducidos que contienen azufre.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-metilfenil)metanosulfonamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se explora por sus posibles efectos terapéuticos, incluidas las actividades antimicrobianas, antifúngicas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-metilfenil)metanosulfonamida implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede dirigirse a enzimas, receptores u otras proteínas involucradas en procesos biológicos clave.
Vías Involucradas: Puede modular las vías de señalización, inhibir la actividad enzimática o interferir con la función de los componentes celulares, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-clorofenil)metanosulfonamida
- N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-fluorofenil)metanosulfonamida
Singularidad
N-[(4-metil-5-{[2-(morfolin-4-il)-2-oxoetil]sulfánil}-4H-1,2,4-triazol-3-il)metil]-N-(4-metilfenil)metanosulfonamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles e interacciones con diversos objetivos biológicos, lo que la convierte en un compuesto valioso en investigación y desarrollo.
Propiedades
Fórmula molecular |
C18H25N5O4S2 |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
N-[[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C18H25N5O4S2/c1-14-4-6-15(7-5-14)23(29(3,25)26)12-16-19-20-18(21(16)2)28-13-17(24)22-8-10-27-11-9-22/h4-7H,8-13H2,1-3H3 |
Clave InChI |
YYXSUHMICHFTNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)N3CCOCC3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11319472.png)
![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzenesulfonamide](/img/structure/B11319477.png)
![4-(Propan-2-yl)phenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319484.png)
![4-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11319493.png)


![6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319534.png)
![2-(4-methoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319542.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11319545.png)
![2-({[7-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B11319554.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11319562.png)
![2-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11319570.png)
![4-ethoxy-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11319572.png)
![N-benzyl-7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11319591.png)
